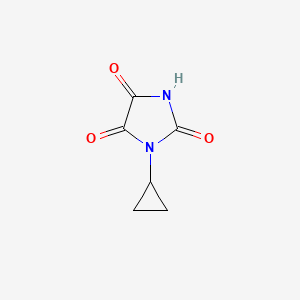

1-Cyclopropylimidazolidine-2,4,5-trione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Cyclopropylimidazolidine-2,4,5-trione is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. Although the specific compound 1-Cyclopropylimidazolidine-2,4,5-trione is not directly mentioned in the provided papers, the related chemistry and structural motifs can be inferred from the studies on similar compounds. For instance, the cyclopropyl group is a common structural motif that is known for its ring strain and reactivity, which can influence the chemical behavior of the compound it is attached to .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions (MCRs), which are a class of reactions where three or more starting materials react to form a product, where essentially all or most of the atoms contribute to the final product. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves the one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of imidazolidine derivatives can be expected to involve the use of cyclopropylamine as a starting material in a multicomponent reaction setup.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The cyclopropyl group attached to the imidazolidine ring is expected to introduce steric and electronic effects that can influence the overall geometry and reactivity of the molecule. The presence of prototropic tautomerism, which is a form of isomerism where protons shift positions within the molecule, has been observed in related compounds .

Chemical Reactions Analysis

The reactivity of imidazolidine derivatives can be quite diverse. For instance, cycloadditions of 2-cyclopropylidene-1,3-dimethylimidazolidine with aryl-substituted 1,2,4-triazines have been studied, showing that these reactions can proceed at a range of temperatures and can involve the formation of zwitterionic intermediates . Additionally, 1,3-dipolar cycloadditions to imidazolidine-2,4-diones have been shown to proceed regio- and stereoselectively, leading to the formation of spirohydantoin derivatives or other heterocyclic compounds depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of the cyclopropyl group can affect the compound's stability, reactivity, and solubility. The electronic properties of the imidazolidine ring, such as its dipole moment and electron distribution, can also play a significant role in determining its chemical behavior. The prototropic tautomerism observed in related compounds suggests that 1-Cyclopropylimidazolidine-2,4,5-trione may also exhibit this phenomenon, which could have implications for its reactivity and interaction with other molecules .

科学研究应用

Inhibition of Cholinergic Enzymes

1-Cyclopropylimidazolidine-2,4,5-trione derivatives have been found to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in cholinergic transmission, and their inhibition has potential therapeutic applications in conditions like Alzheimer's disease. A study synthesized a series of such compounds, demonstrating significant inhibitory activity, surpassing even standard drugs like rivastigmine in some cases (Pejchal et al., 2011).

Methylation Reaction Studies

The methylation reaction of 1-Cyclopropylimidazolidine-2,4,5-trione and similar compounds with dimethyl sulfate was investigated, providing insights into the formation of various byproducts. This research helps in understanding the chemical properties and potential applications of these compounds in different chemical reactions (Lian et al., 2020).

Antifungal Applications

Compounds containing the imidazolidine-2,4,5-trione moiety, such as 1-Cyclopropylimidazolidine-2,4,5-trione, have been synthesized and tested for antifungal activity. These compounds showed considerable efficacy against various plant pathogens, indicating their potential as fungicides in agricultural applications (Obydennov et al., 2018).

Aldose Reductase Inhibition

Some derivatives of 1-Cyclopropylimidazolidine-2,4,5-trione have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These compounds showed promising results, indicating potential therapeutic applications for diabetes management (Ishii et al., 1996).

安全和危害

未来方向

属性

IUPAC Name |

1-cyclopropylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTBKDLRJZNFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427868 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylimidazolidine-2,4,5-trione | |

CAS RN |

40408-46-6 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。